molecular formula C8H12O2 B1595306 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one CAS No. 22954-83-2

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one

Cat. No. B1595306
CAS RN: 22954-83-2
M. Wt: 140.18 g/mol
InChI Key: NHUXODGJQOPQHG-UHFFFAOYSA-N
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Description

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, also known as dihydro-TMP, is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of pyran and is used in both organic and inorganic synthesis. Dihydro-TMP has been found to have a number of biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been studied.

Scientific Research Applications

Molecular Structure Analysis

One area of research involving 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one focuses on its molecular and crystal structure. For example, a study by Jansone et al. (2007) involved X-ray diffraction analysis of this compound and similar structures, revealing insights into their molecular symmetries and crystal systems (Jansone et al., 2007).

Chemical Reactions and Synthesis

The compound is involved in various chemical reactions. Taylor and Wright (1973) explored its reaction with hexafluoroacetone, demonstrating its role in rearrangements and Diels–Alder reactions (Taylor & Wright, 1973). Additionally, Zhao et al. (2019) developed a metal-free oxidative C-H alkynylation process for 3,6-Dihydro-2H-pyran skeletons, including 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, enhancing the diversity of α-functionalities in these compounds (Zhao et al., 2019).

Application in Catalysis

Varela and Saá (2016) highlighted the synthesis of pyran and oxazine derivatives, including 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, using metal-catalyzed intramolecular cyclizations. This research underscores the compound's relevance in the synthesis of biologically active structures (Varela & Saá, 2016).

NMR Analysis for Stereochemistry

The compound has been studied using NMR analysis to determine stereochemistry. Bartlett et al. (2014) used (13)C NMR axial shielding effects to assign remote relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans, providing a reliable method for stereochemical assignment in these compounds (Bartlett et al., 2014).

Retro-Diels–Alder Reaction Studies

Gupta et al. (2016) conducted a study on the retro-Diels–Alder reaction of partially saturated 2-pyrones, including derivatives of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. This research provides insights into the reactivity of these moleculesand their potential applications in producing biorenewable chemicals (Gupta et al., 2016).

Synthesis of Heterocyclic Compounds

Eskandari and Rafieian-kopaei (2016) discussed the synthesis of 5,6-dihydro-2H-pyran-2-ones, considering them as important heterocyclic compounds with a range of biological and pharmacological activities. This class includes 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, highlighting its significance in various organic syntheses (Eskandari & Rafieian-kopaei, 2016).

Catalytic Synthesis

Uenishi, Ohmi, and Ueda (2005) described the Pd(II)-catalyzed stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings, including 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. Their research provides valuable insights into catalytic synthesis techniques for such compounds (Uenishi et al., 2005).

Synthesis and Biological Activity

Ignatovich et al. (2015) synthesized derivatives of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, exploring their structure and biological activities. Their research contributes to understanding the potential pharmaceutical applications of these compounds (Ignatovich et al., 2015).

Electrocatalytic Synthesis

Ryzhkova et al. (2022) developed an electrocatalytic multicomponent transformation involving 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. This novel method highlights the potential of electrochemical synthesis in creating diverse and complex molecular structures (Ryzhkova et al., 2022).

Fullerene Cage Skeleton Reactions

Yang et al. (2010) studied the reactivity of the 2H-pyran moiety in [60]fullerene cage skeletons, involving compounds like 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one. This research provides insights into the applications of such compounds in the field of material science (Yang et al., 2010).

properties

IUPAC Name

4,6,6-trimethyl-3H-pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXODGJQOPQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC(=O)C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300097
Record name 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one

CAS RN

22954-83-2
Record name 22954-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Chia, MA Haider, G Pollock III, GA Kraus… - Journal of the …, 2013 - ACS Publications
2-Pyrones, such as triacetic acid lactone, are a promising class of biorenewable platform chemicals that provide access to an array of chemical products and intermediates. We illustrate …
Number of citations: 66 pubs.acs.org
CJB van der Vlugt-Bergmans… - Applied and …, 2001 - Am Soc Microbiol
A monoterpene ɛ-lactone hydrolase (MLH) from Rhodococcus erythropolis DCL14, catalyzing the ring opening of lactones which are formed during degradation of several monocyclic …
Number of citations: 42 journals.asm.org
X Verdaguer, MC Hansen, SC Berk… - The Journal of organic …, 1997 - ACS Publications
A convenient method for the conversion of lactones to lactols is described. The hydrosilylation to lactols is carried out via air-stable titanocene difluoride or a titanocene diphenoxide …
Number of citations: 87 pubs.acs.org
M Chia - 2013 - search.proquest.com
The catalytic deoxygenation of biomass-derived compounds through selective CO hydrogenolysis, catalytic transfer hydrogenation and lactonization, and decarboxylation to value-…
Number of citations: 3 search.proquest.com
S Gupta, MI Alam, N Sinha, MA Haider
Number of citations: 0

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